molecular formula C16H26N2O3 B2469502 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide CAS No. 1219905-43-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Cat. No.: B2469502
CAS No.: 1219905-43-7
M. Wt: 294.395
InChI Key: AUOLQRJNUGXKGA-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl group and a hydroxycyclopentyl group linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyclohexenyl group can be reduced to form a cyclohexyl group.

    Substitution: The oxalamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving oxalamide derivatives.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The oxalamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexenyl and hydroxycyclopentyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is unique due to its combination of a cyclohexenyl group, a hydroxycyclopentyl group, and an oxalamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-hydroxycyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c19-14(17-11-8-13-6-2-1-3-7-13)15(20)18-12-16(21)9-4-5-10-16/h6,21H,1-5,7-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOLQRJNUGXKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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